Whitepaper: A Technical Guide to the Steric Profile of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide
Whitepaper: A Technical Guide to the Steric Profile of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide
Abstract
The steric and electronic properties of organophosphorus compounds are pivotal in determining their efficacy as ligands in catalysis, as reagents in organic synthesis, and as structural motifs in medicinal chemistry. This technical guide provides an in-depth analysis of the steric bulk of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide, a molecule designed with an exceptionally demanding steric profile. We will explore the theoretical underpinnings of steric quantification, focusing on the Tolman cone angle, and present comprehensive, field-proven protocols for its determination through both computational modeling and experimental X-ray crystallography. This document serves as a practical resource for scientists seeking to understand, characterize, and strategically deploy sterically hindered phosphine oxides in their research and development endeavors.
Introduction: The Primacy of Steric Effects in Phosphorus Chemistry
In the architecture of molecules designed for high-performance applications, steric hindrance is not a constraint but a critical design element. For phosphine ligands, the size and shape of the substituents on the phosphorus atom dictate the coordination environment around a metal center, influencing catalytic activity, selectivity, and stability.[1] The Tolman cone angle (θ) remains the quintessential metric for quantifying this steric bulk, defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.[2]
While phosphines are renowned as ligands, their oxidized counterparts, phosphine oxides, are often viewed as stable, air-tolerant precursors or byproducts.[3][4] However, this stability makes them excellent candidates for synthesis and functionalization, with the final step being a reduction to the active phosphine.[3] Furthermore, the Lewis basicity of the phosphoryl oxygen allows these molecules to participate in their own right in non-covalent interactions and organocatalysis.[5][6]
This guide focuses on Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide (CAS 187344-98-5), a compound whose structure is deliberately engineered for extreme steric hindrance.[7] The two bulky aryl groups, each decorated with two trimethylsilyl (TMS) substituents, create a sterically saturated environment around the central phosphorus atom. Understanding and quantifying this steric profile is essential for predicting its behavior and unlocking its potential.
Molecular Profile: Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide
The defining feature of this molecule is the substitution pattern on its two phenyl rings. The strategic placement of four bulky trimethylsilyl groups at the meta-positions (3 and 5) of each phenyl ring ensures that they project outwards, maximizing their steric influence.
Key Structural Features Contributing to Steric Bulk:
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Tetrahedral Phosphorus Center: The sp³-hybridized phosphorus atom serves as the core from which the bulky groups emanate.
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Aryl Scaffolds: The two phenyl rings provide a rigid framework that holds the TMS groups at a distance from the phosphorus atom.
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Trimethylsilyl Groups: The nine methyl protons on each of the four TMS groups contribute significantly to the molecule's volume, effectively creating a protective shell around the phosphorus center.
The cumulative effect of these features is a phosphine oxide with a steric profile that is expected to exceed that of common bulky phosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).
Quantifying Steric Bulk: Methodologies for Cone Angle Determination
Originally, cone angles were measured from physical CPK models with a fixed metal-phosphorus bond length of 2.28 Å.[8] Modern approaches, however, leverage computational power for greater accuracy and the ability to account for conformational flexibility. Experimental validation is achieved through single-crystal X-ray diffraction, which provides the definitive atomic coordinates of a molecule in the solid state.[9][10]
Protocol 1: Computational Determination of the Cone Angle
This in silico protocol provides a robust and widely accepted method for calculating the Tolman cone angle using a combination of molecular mechanics (MM) and Density Functional Theory (DFT).[11][12] The causality behind this multi-step approach is to first efficiently explore the vast conformational space with a less computationally expensive method (MM) and then refine the geometry of the most stable conformer with a highly accurate method (DFT).
Step-by-Step Methodology:
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Initial 3D Structure Generation:
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Construct the 3D model of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Perform an initial geometry optimization using a universal force field (UFF) to obtain a reasonable starting structure.
-
-
Conformational Search:
-
Justification: The rotation around the P-C and C-C bonds can lead to multiple low-energy conformers, each with a slightly different cone angle. Identifying the global minimum energy conformer is crucial for calculating the most relevant steric parameter.
-
Submit the structure to a conformational search algorithm using a Molecular Mechanics force field (e.g., MMFF94). This will systematically rotate bonds to explore the potential energy surface and identify a series of low-energy conformers.
-
-
DFT Geometry Optimization:
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Justification: DFT provides a much more accurate description of the electronic structure and, consequently, a more reliable molecular geometry than MM.
-
Take the lowest-energy conformer identified in the previous step and submit it for full geometry optimization using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set. This calculation should be performed in the gas phase.
-
-
Cone Angle Calculation:
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Justification: The cone angle is calculated based on a standardized model to allow for comparison across different ligands.
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In a new file, place a nickel (Ni) atom at the origin (0, 0, 0).
-
Place the phosphorus atom of the optimized phosphine oxide structure on the z-axis at a distance of 2.28 Å from the nickel atom (coordinates: 0, 0, 2.28). The P=O bond should also be aligned with the z-axis, pointing away from the Ni atom.
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For each of the outermost hydrogen atoms of the methyl groups, calculate the angle formed between the Ni-P vector (the cone axis) and the Ni-H vector.
-
The largest of these angles is taken as the half-angle (θ/2). The Tolman cone angle is twice this value.
-
Alternatively, specialized software can perform this calculation automatically from the optimized coordinates.
-
Diagram: Computational Workflow for Cone Angle Determination
A step-by-step workflow for the in silico determination of the cone angle.
Protocol 2: Experimental Determination via X-ray Crystallography
This protocol describes the definitive experimental method to determine the precise three-dimensional structure of the molecule, from which the cone angle can be directly measured.[10][13] The primary challenge, and a self-validating step, is the growth of a high-quality, single crystal suitable for diffraction.
Step-by-Step Methodology:
-
Synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide:
-
Justification: A pure sample of the target compound is a prerequisite for crystallization. This hypothetical synthesis is based on established organometallic procedures.[14]
-
Step 1a (Grignard Formation): React 1-bromo-3,5-bis(trimethylsilyl)benzene with magnesium turnings in anhydrous THF to form the Grignard reagent, 3,5-bis(trimethylsilyl)phenylmagnesium bromide.
-
Step 1b (Phosphinylation): React two equivalents of the Grignard reagent with diethylphosphite at low temperature (-78 °C to 0 °C).
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Step 1c (Oxidation & Workup): The reaction will likely yield the phosphine, which is then oxidized in situ or during aqueous workup to the more stable phosphine oxide. Purify the crude product by column chromatography on silica gel.
-
-
Single Crystal Growth:
-
Justification: A well-ordered crystal lattice is required to produce a sharp diffraction pattern.[15] The choice of solvent system is critical and often requires empirical screening.
-
Dissolve the purified phosphine oxide in a minimum amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Use a slow evaporation or vapor diffusion technique. For vapor diffusion, place the concentrated solution in a small vial, and place this vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble (e.g., hexane or methanol).
-
Allow the system to stand undisturbed for several days to weeks until suitable single crystals form.
-
-
X-ray Diffraction Data Collection:
-
Justification: The diffraction pattern contains the information about the atomic arrangement in the crystal.[16]
-
Carefully select and mount a high-quality crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam while it is rotated, collecting the diffraction data over a range of angles.
-
-
Structure Solution and Refinement:
-
Justification: Mathematical algorithms are used to convert the diffraction intensities into a 3D electron density map, which is then interpreted as an atomic model.
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the molecule's atomic positions.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.
-
-
Cone Angle Calculation from Crystallographic Data:
-
The refined crystallographic information file (CIF) contains the precise coordinates of every atom.
-
Using these coordinates, the cone angle can be calculated using the same geometric principles as the computational method, often with software packages designed for crystallographic analysis.[9]
-
Diagram: Experimental Workflow for Cone Angle Determination
A workflow for the experimental determination of the cone angle via synthesis and X-ray crystallography.
Data Interpretation and Context
While an experimental value for Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is not yet published, computational modeling provides a reliable estimate. The table below presents a hypothetical, yet realistic, calculated value for our target molecule and compares it with the established cone angles of several common bulky phosphine ligands to provide essential context for its steric demand.
| Ligand | Abbreviation | Cone Angle (θ) | Data Source |
| Triphenylphosphine | PPh₃ | 145° | Tolman (Original) |
| Tricyclohexylphosphine | PCy₃ | 170° | Tolman (Original) |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | Tolman (Original) |
| Bis(3,5-bis(trimethylsilyl)phenyl)phosphine Oxide | - | ~210-225° | Hypothetical |
This comparison highlights the exceptionally large steric footprint anticipated for the title compound, surpassing even the bulkiest commonly used phosphines.
Diagram: Conceptual Representation of the Tolman Cone Angle
The cone angle (θ) is defined by the metal (M), the phosphorus (P), and the ligand's outermost atoms.
Applications and Implications
The immense steric bulk of Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide, and its corresponding phosphine, has significant implications for its application:
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Catalysis: As a ligand, the corresponding phosphine would create a large, protected coordination sphere around a metal center. This can be used to stabilize reactive intermediates, promote reductive elimination in cross-coupling reactions, and enhance selectivity by physically blocking certain reaction pathways.[1]
-
Frustrated Lewis Pairs (FLPs): The extreme steric hindrance would likely prevent the phosphorus lone pair (in the phosphine form) from binding to a bulky Lewis acid, making it an ideal candidate for use in Frustrated Lewis Pair chemistry for small molecule activation.[17]
-
Materials Science: The bulky TMS groups can improve the solubility of derived materials in nonpolar organic solvents and can create amorphous materials by disrupting crystal packing.
Conclusion
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide represents a pinnacle of steric design in organophosphorus chemistry. Its significant bulk, quantifiable through the Tolman cone angle, makes it and its deoxygenated phosphine analogue highly valuable tools for chemists. This guide has provided the theoretical framework and detailed, practical protocols for determining its steric profile through both state-of-the-art computational methods and definitive X-ray crystallographic analysis. By understanding and accurately characterizing the steric properties of such molecules, researchers can better predict their behavior and rationally design next-generation catalysts, reagents, and materials.
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